BenchChemオンラインストアへようこそ!

[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone

CDK2 inhibition kinase assay tool compound

[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 13807-12-0) is a diaminothiazole compound that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). It was identified as the initial hit (compound from a high-throughput screening campaign against CDK2–cyclin A2, exhibiting weak but reproducible inhibitory activity.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 13807-12-0
Cat. No. B2929744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone
CAS13807-12-0
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC=CCNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C13H13N3OS/c1-2-8-15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,16)
InChIKeyNJWGWVLFRYCKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 13807-12-0) as a Defined CDK2 Inhibitor Hit


[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 13807-12-0) is a diaminothiazole compound that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) . It was identified as the initial hit (compound 1) from a high-throughput screening campaign against CDK2–cyclin A2, exhibiting weak but reproducible inhibitory activity . The compound is the founding member of a series that, through structure-based optimization, yielded highly potent and selective CDK2 inhibitors . Its well-characterized binding mode, confirmed by a high-resolution co-crystal structure (PDB 3QQK, 1.86 Å) , makes it a valuable tool compound for kinase research and structure-based drug design studies.

Why Generic Substitution of CDK2 Inhibitor Hits Cannot Replace [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone in Structure-Based Research


Substitution with other weak CDK2 inhibitors or diaminothiazole analogs fails because this compound is uniquely positioned as the starting point for an extensively characterized structure–activity relationship (SAR) series . Unlike other commercially available CDK2 hits, this compound has a publicly available, high-resolution co-crystal structure (PDB 3QQK) that precisely defines its binding interactions within the ATP pocket . This structural information, combined with published SAR data on analogues, provides a validated baseline for medicinal chemistry optimization that cannot be replicated by simply purchasing another weak CDK2 inhibitor . Moreover, its MCE-supplied purity (typically 95%) and consistent lot-to-lot performance reduce experimental variability compared to non-validated, generic sources [REFS-1, REFS-3].

Quantitative Differentiation Guide: [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone vs. Other CDK2 Inhibitors


Moderate Potency as a Calibrated Tool: CDK2 IC50 of 15 µM Distinguished from Potent Inhibitors

The compound inhibits CDK2–cyclin A2 with an IC50 of 15 µM, measured using a pyruvate kinase–lactate dehydrogenase coupled spectrophotometric assay . This moderate potency is in stark contrast to optimized clinical CDK2 inhibitors such as dinaciclib (IC50 ≈ 1 nM) or the selective probe CVT-313 (IC50 = 0.5 µM) . Its weak activity makes it an ideal negative control for phenotypic screens and a reliable benchmark for validating assay sensitivity when searching for more potent inhibitors [REFS-1, REFS-3].

CDK2 inhibition kinase assay tool compound

Validated Co-Crystal Structure Provides Unambiguous Binding Mode Compared to Non-Structural CDK2 Inhibitors

A high-resolution (1.86 Å) co-crystal structure of the compound bound to CDK2 is available (PDB 3QQK) . This structure reveals that the aminothiazole core forms a bidentate hydrogen bond with the hinge region (Leu83) and that the allyl group extends into the solvent-exposed region, while the phenyl ring occupies a hydrophobic pocket . In contrast, many commercially available CDK2 inhibitors, such as CDK2-IN-13 (IC50 12 µM), lack publicly accessible co-crystal structures, leaving their binding modes unconfined and hindering rational design . The detailed structural information for this compound directly enabled the rational design of analogues with up to 16,000-fold improved potency .

structure-based drug design CDK2 co-crystal binding pose

Documented Selectivity Profile Benchmark Against Closely Related Diaminothiazole Analogues

In the original SAR study, 95 analogues were synthesized and evaluated against CDK2 . The parent compound (1) served as the reference for R1 and R2 modifications. For example, replacing the phenyl ring with a meta-pyridine (compound 3) improved potency 5-fold (IC50 = 3.1 µM), while introducing a phenyl group at R1 (compound 16) gave a 15-fold improvement (IC50 = 0.93 µM) . These quantified shifts allow researchers to use this compound as an internal benchmark for validating synthetic modifications. No other commercially available diaminothiazole offers such a rich, publicly accessible SAR dataset that directly compares each analogue to the parent [REFS-1, REFS-2].

kinase selectivity SAR series diaminothiazole

Optimal Research and Procurement Applications for [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone


Calibrated Negative Control in CDK2 High-Throughput Screening Campaigns

Use as a weak inhibitor control (IC50 = 15 µM) to set the lower bound of assay sensitivity and to validate that the screening platform can detect low-potency hits. Its activity, approximately 15,000-fold weaker than dinaciclib , ensures that positives identified in a screen are not false negatives due to assay insensitivity [REFS-1, REFS-2].

Structure-Based Drug Design and Fragment Growing from a Validated ATP-Binding Pose

Leverage the co-crystal structure (PDB 3QQK, 1.86 Å) as a starting point for fragment growing or virtual screening. The unambiguous binding mode allows computational chemists to design focused libraries targeting the hydrophobic pocket and solvent-exposed region with confidence, bypassing the need for de novo modeling .

SAR Benchmarking for Novel Diaminothiazole Syntheses

Employ the compound as a reference standard when synthesizing new diaminothiazole analogues . The published SAR dataset, which includes 95 analogues with direct IC50 comparisons , permits researchers to assess whether their synthetic routes yield compounds with expected potency improvements, such as the 15-fold gain seen for compound 16 (IC50 = 0.93 µM) .

Kinase Assay Validation and Inter-Laboratory Reproducibility

Utilize the compound to standardize CDK2 activity assays across laboratories. Its well-defined IC50 of 15 µM and high purity (≥95%) ensure consistent performance, facilitating multi-center studies and enabling direct comparison of enzymatic data between different research groups [REFS-1, REFS-2].

Quote Request

Request a Quote for [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.